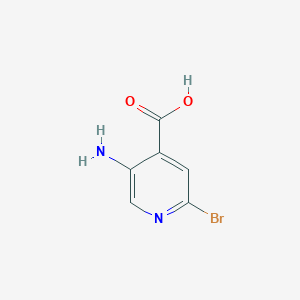

5-Amino-2-bromoisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZANKVNNHOWWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615662 | |

| Record name | 5-Amino-2-bromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-80-6 | |

| Record name | 5-Amino-2-bromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-bromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS Number 1242336-80-6 , is a substituted pyridine derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry and materials science.[1][2][3] Its unique trifunctional architecture—featuring a nucleophilic amino group, a synthetically labile bromine atom, and a carboxylic acid handle—provides three distinct points for molecular elaboration. This guide offers a comprehensive overview of its synthesis, reactivity, characterization, and applications, providing field-proven insights for its effective utilization in research and development.

Part 1: Core Physicochemical and Structural Data

The compound's utility is rooted in its fundamental properties. All quantitative data is summarized for clarity and rapid assessment.

| Property | Value | Source(s) |

| CAS Number | 1242336-80-6 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][3] |

| IUPAC Name | 5-Amino-2-bromopyridine-4-carboxylic acid | [1] |

| Appearance | Typically an off-white to pale yellow crystalline powder | [4] |

| Solubility | Soluble in organic solvents like DMSO and DMF; varying solubility in aqueous solutions | [2][4] |

| Storage | Recommended storage at 4°C | [1] |

| InChI Key | TZANKVNNHOWWKK-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)C1=C(N)C=NC(Br)=C1 | [1] |

Part 2: Synthesis Strategies & Methodologies

The synthesis of this compound is not trivial and requires careful control of regioselectivity. The most common laboratory and industrial approaches involve the selective bromination of a suitable pyridine precursor. The choice of starting material is critical; direct bromination of 5-aminonicotinic acid can lead to a mixture of isomers. A more controlled approach often involves the bromination of a protected or esterified precursor to direct the electrophilic attack.

Experimental Protocol: Bromination of a Nicotinic Acid Derivative

This protocol is a representative method adapted from general principles of pyridine chemistry, such as those used for related compounds like 5-bromonicotinic acid.[5][6] The use of an iron catalyst enhances regioselectivity and yield.[2][6]

Objective: To synthesize this compound via regioselective bromination.

Materials:

-

5-Aminonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Powdered iron (Fe) catalyst

-

Aqueous potassium hydroxide (KOH) solution

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Activation: In a fume hood, combine 5-aminonicotinic acid and a catalytic amount of powdered iron (e.g., 2 wt%) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Setup: Carefully add thionyl chloride to the mixture. The thionyl chloride serves both as a solvent and as an activating agent for the carboxylic acid.

-

Bromination: Heat the mixture to reflux. Add bromine dropwise over a period of 1-2 hours. The iron catalyst is crucial here as it polarizes the Br-Br bond, facilitating electrophilic aromatic substitution ortho to the amino group, a position that is electronically activated.

-

Reaction Monitoring: Continue to reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold water to hydrolyze excess thionyl chloride.

-

Neutralization & Precipitation: Adjust the pH of the aqueous solution to approximately 3 using a 4N KOH solution. The desired product, this compound, will precipitate out of the solution.

-

Purification: Filter the crude product and wash with cold water. Further purification is achieved by recrystallization from a suitable solvent like ethanol to remove unreacted starting materials and isomeric byproducts.[2]

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups. This allows for sequential, controlled modifications, making it a prime scaffold for building complex molecules.

-

The Bromine Atom (C2-Position): This is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] This allows for the introduction of diverse aryl, alkyl, or amino substituents.

-

The Amino Group (C5-Position): The amino group is a potent nucleophile and can be acylated, alkylated, or used in condensation reactions to build larger structures. It can also be diazotized and converted into other functional groups, although this is less common.

-

The Carboxylic Acid (C4-Position): This group can be converted into esters, amides, or acid chlorides. Amide coupling is particularly important in drug discovery for linking the scaffold to other fragments or amino acid residues.[7] The acid can also be reduced to an alcohol, providing another avenue for functionalization.

Reactivity Hub Diagram

Caption: Key reactive sites and common transformations of the title compound.

Part 4: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the substitution pattern on the pyridine ring. The two aromatic protons are expected to appear as distinct singlets or narrow doublets in the downfield region.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Pyridine Ring Protons (H3, H6) 8.2 – 8.5 s or d Amino Protons (-NH₂) Broad singlet, variable br s Carboxylic Acid Proton (-COOH) Very broad singlet, >10 br s Note: Shifts are approximate and depend on the solvent used.[2]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used. The compound should show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). In negative ion mode, the [M–H]⁻ peak is expected around m/z 215.9 and 217.9.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups.

-

~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group.

-

~3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.

-

~1700 cm⁻¹: C=O stretch from the carboxylic acid.

-

~1600 cm⁻¹: N-H bending and aromatic C=C stretching vibrations.[8]

-

Part 5: Safety and Handling

As with all laboratory chemicals, this compound and its related precursors must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][12]

-

Fire Hazards: While the compound itself is a solid, thermal decomposition may produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen bromide.[9]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[1][9]

References

-

Sunway Pharm Ltd. This compound - CAS:1242336-80-6. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

ResearchGate. IR spectra of compounds: (a) 5b, (b) 5d, (c) 6 and (d) 7a, in the solid state (KBr). [Link]

-

PubChem. 2-Amino-5-bromonicotinic acid. [Link]

-

PubChem. 5-Bromonicotinic acid. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - CAS:1242336-80-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 5-Amino-2-bromoisonicotinic acid. It aims to provide not just procedural steps but also the underlying scientific principles and strategic considerations in its use as a vital chemical intermediate.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structure, featuring an aminopyridine core with bromine and carboxylic acid functional groups, makes it a versatile building block for synthesizing more complex molecules.

The precise molecular weight and other key physicochemical properties are fundamental for experimental design, reaction stoichiometry, and analytical characterization. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 1242336-80-6 | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [2] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

These parameters are critical for predicting the compound's behavior in various solvents and its potential for intermolecular interactions, which is a key consideration in drug design and crystallography.

The Strategic Importance in Medicinal Chemistry

The structural arrangement of this compound provides two primary reactive sites for chemical modification. This dual functionality is the cornerstone of its utility in the synthesis of diverse and biologically active compounds.[3]

-

The Carboxylic Acid Group: This moiety can be readily converted into amides, esters, and other derivatives, which is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.[3]

-

The Bromine Atom: The bromine atom on the pyridine ring is highly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in modern pharmaceuticals.[3]

The amino group also influences the electronic properties of the pyridine ring and can be a site for further functionalization, although it is often maintained for its hydrogen bonding capabilities in the final target molecule.

Synthesis Pathway and Experimental Protocol

The synthesis of related brominated nicotinic acid derivatives often involves the direct bromination of a nicotinic acid precursor. A general, illustrative protocol for the synthesis of a related compound, 5-bromonicotinic acid, is presented below to demonstrate the typical experimental choices.[3][4]

Conceptual Workflow for Synthesis

Sources

An In-depth Technical Guide to the Physical Properties of 5-Amino-2-bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-2-bromoisonicotinic acid (CAS No. 1242336-80-6). As a substituted pyridine derivative, this compound serves as a versatile building block in medicinal chemistry and drug discovery, making a thorough understanding of its physicochemical characteristics essential for its effective application.[1] This document moves beyond a simple data sheet to offer field-proven insights and detailed experimental protocols for the characterization of this important research chemical.

Core Physicochemical Characteristics

This compound is a brominated pyridine derivative featuring an amino group and a carboxylic acid, which impart specific reactivity and potential biological activity.[1] Its utility as a precursor in the synthesis of novel therapeutic agents necessitates a precise understanding of its fundamental properties.[1] These characteristics govern everything from reaction stoichiometry and solvent selection to formulation strategies and preliminary safety assessments.

The table below summarizes the key known and computationally predicted properties of the compound. It is critical to note that while some properties like molecular weight are fixed, others such as melting point and solubility are highly dependent on purity and experimental conditions.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source / Comment |

| CAS Number | 1242336-80-6 | Unambiguous chemical identifier.[2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][4][5] |

| Molecular Weight | 217.02 g/mol | [1][2][3][4] |

| IUPAC Name | 5-amino-2-bromopyridine-4-carboxylic acid | [5][6] |

| Synonyms | 5-Amino-2-bromo-4-pyridinecarboxylic acid | [5] |

| Melting Point | Not consistently reported. | Experimental determination is required. See Section 2. |

| Boiling Point | 507.3 ± 50.0 °C at 760 mmHg | Computationally predicted value.[4][5] |

| Aqueous Solubility | Varying reports; generally soluble in organic solvents. | Experimental determination is required. See Section 3.[1] |

| Calculated LogP | 1.12 - 1.3 | Indicates moderate lipophilicity.[2][7][8] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2][7][8] |

Expert Insights: The calculated LogP value of ~1.1-1.3 suggests that the compound strikes a balance between hydrophilicity and lipophilicity. This is a desirable feature in drug discovery, as it can influence a molecule's ability to cross biological membranes without being excessively retained in fatty tissues. The TPSA is also in a range commonly associated with good oral bioavailability. However, these are computational predictions; the ionizable amino and carboxylic acid groups mean that the actual partitioning behavior will be highly dependent on pH.

Experimental Determination of Melting Point

Authoritative Grounding: A definitive, experimentally determined melting point for this compound is not consistently available in public chemical databases. Therefore, its determination is a critical first step in verifying the identity and, crucially, the purity of a sample. A pure crystalline solid will exhibit a sharp, narrow melting range (typically 0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range.

Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in organic chemistry labs.

Methodology Rationale: The core principle is to heat a small, finely powdered sample at a controlled rate and observe the precise temperature range over which it transitions from a solid to a liquid.[9] A slow, controlled heating rate (~1-2°C per minute) near the expected melting point is paramount for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[10]

Step-by-Step Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound onto a clean, dry watch glass.

-

Thoroughly crush the sample into a fine powder using a spatula.

-

Take a glass capillary tube and tap the open end into the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed bottom, aiming for a sample height of 1-2 mm.[9][11]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Insert the prepared capillary into the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time and prevents prolonged heating of subsequent samples.[10]

-

-

Accurate Determination:

-

Prepare a fresh capillary sample.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

-

Insert the new capillary.

-

Set the heating rate to a slow value (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[10]

-

Record T1: The temperature at which the first drop of liquid becomes visible.

-

Record T2: The temperature at which the entire sample has completely liquefied.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

Repeat the accurate determination with a fresh sample at least once to ensure the result is reproducible.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability, Storage, and Safety

A complete physical property profile includes an understanding of a compound's stability and handling requirements.

Storage and Stability: this compound should be stored in a tightly sealed container in a cool, dry place. [4]Several suppliers recommend storage at 4°C under an inert atmosphere to ensure long-term stability and prevent degradation. [2][12] Safety and Handling: Based on aggregated safety data, this compound presents several hazards that require appropriate handling procedures. [8]Always consult the full Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.<[5][13]br>H315: Causes skin irritation.<[8][13]br>H319: Causes serious eye irritation.<[8][13]br>H335: May cause respiratory irritation. [8][13] |

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [13][14]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [13][14][15]* Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [14][15]* First Aid: In case of contact, rinse the affected area immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed. [13][14]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are central to its application in research and development. This guide has provided a consolidated view of its known characteristics, supplemented with authoritative, step-by-step protocols for the experimental determination of its melting point and aqueous solubility—two properties critical for confirming identity, purity, and suitability for downstream applications. By adhering to these validated methodologies and safety precautions, researchers can ensure the reliable and safe use of this compound in the pursuit of novel chemical entities.

References

-

Melting point determination. University of Calgary. [Link]

-

This compound - CAS:1242336-80-6. Sunway Pharm Ltd. [Link]

-

experiment (1) determination of melting points. University of Technology, Iraq. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE. [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

-

Solubility and Dissolution Profile Assessment in Drug Discovery. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

STANDARD OPERATING PROCEDURE for solubility testing. European Union Reference Laboratory for alternatives to animal testing. [Link]

-

2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. [Link]

-

This compound | CAS 1242336-80-6. AMERICAN ELEMENTS. [Link]

-

5-Amino-2-bromopyridine-4-carboxylic acid | C6H5BrN2O2 | CID 21530476. PubChem. [Link]

-

5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:1242336-80-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS 1242336-80-6 | this compound - Synblock [synblock.com]

- 5. americanelements.com [americanelements.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Amino-2-bromopyridine-4-carboxylic acid | C6H5BrN2O2 | CID 21530476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. peptide.com [peptide.com]

- 13. aaronchem.com [aaronchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Guide to Determining the Solubility of 5-Amino-2-bromoisonicotinic Acid: A Methodological Whitepaper

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability.[1][2] For a compound such as 5-Amino-2-bromoisonicotinic acid, a brominated pyridine derivative with potential as a versatile precursor in drug design, understanding its solubility is not merely an academic exercise; it is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.[3] Poor aqueous solubility can lead to low bioavailability, hindering a drug's ability to reach its target in effective concentrations.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility of this compound. While specific solubility data for this compound is not extensively published, this paper will equip researchers with the foundational knowledge and practical protocols to generate this crucial data.

Physicochemical Properties of this compound

Before embarking on solubility determination, a thorough understanding of the compound's intrinsic properties is essential as they directly influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][7][8] |

| Molecular Weight | 217.02 g/mol | [3][7][8] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [7] |

| logP | 1.1245 | [7] |

| General Solubility | Soluble in organic solvents; varying solubility in aqueous solutions. | [3] |

The presence of an amino group and a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the solvent system.[9][10] The pyridine ring and the bromine atom contribute to its lipophilic character, as indicated by the positive logP value, suggesting solubility in organic solvents.[11]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a multitude of external factors.[12][13] A comprehensive understanding of these factors is paramount for designing robust solubility experiments and for interpreting the resulting data.

-

pH: As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the ionization state of this compound is governed by the pH of the solution. At its isoelectric point, the molecule will exist predominantly as a zwitterion with minimal net charge, leading to the lowest aqueous solubility.[14][15][16] In acidic or basic solutions, the compound will form soluble salts, thereby increasing its solubility.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution.[13][17] For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[18][19] However, this is not a universal rule, and the temperature dependence for this compound must be determined experimentally.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[20] Polar solvents will better solvate polar solutes, and non-polar solvents will favor non-polar solutes. Given the dual hydrophilic (amino and carboxylic acid groups) and lipophilic (brominated pyridine ring) nature of this compound, its solubility will vary significantly across a range of solvents with different polarities.

-

Crystal Structure (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility.[12] Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.

-

Particle Size: Decreasing the particle size of the solid solute increases the surface area available for solvation, which can lead to a faster dissolution rate.[5][9]

Caption: Interplay of intrinsic and extrinsic factors governing solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[21][22][23] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Protocol: Shake-Flask Solubility Determination

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent to each vial. Solvents should be of high purity.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled.

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Caption: Workflow for the shake-flask solubility determination method.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, especially in the early stages of drug discovery.[17][24][25]

-

Thermodynamic Solubility: As determined by the shake-flask method, it represents the true equilibrium solubility of the most stable crystalline form of the compound.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[25][26] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent the solubility of a metastable form or a supersaturated solution.

Conclusion: A Pathway to Comprehensive Solubility Profiling

A thorough understanding and accurate determination of the solubility of this compound are indispensable for its successful development as a pharmaceutical agent. While pre-existing, specific solubility data for this compound is sparse, the methodologies and principles outlined in this guide provide a robust framework for researchers to generate this critical information. By systematically evaluating the impact of pH, temperature, and solvent systems, and by employing the gold-standard shake-flask method, a comprehensive solubility profile can be established. This data will be instrumental in guiding formulation strategies, predicting in vivo behavior, and ultimately, unlocking the full therapeutic potential of this compound.

References

-

Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Doyle, M. (2023, July 30). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

SlideShare. (2023, May 22). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Pharmaguideline. (2023, October 27). Factors that Affect the Solubility of Drugs. [Link]

-

Wikipedia. (2024, January 6). Solubility. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2014, January). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

ScienceDirect. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

-

Lu, C., Cao, J., Wang, H., & He, H. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International journal of pharmaceutics, 569, 118608. [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. [Link]

-

ResearchGate. (n.d.). Solvents with drug solubility greater than that required for 5 mL dose. [Link]

-

ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo. [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. [Link]

-

ResearchGate. (2022, August). Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents at T = (278.15–323.15) K. [Link]

-

Wimley, W. C., & White, S. H. (1996). Temperature dependence of amino acid hydrophobicities. Protein science : a publication of the Protein Society, 5(2), 355–364. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 5. ucd.ie [ucd.ie]

- 6. books.rsc.org [books.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. CAS 1242336-80-6 | this compound - Synblock [synblock.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 11. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 13. Solubility - Wikipedia [en.wikipedia.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Solubility [chem.fsu.edu]

- 20. Video: Solubility - Concept [jove.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Spectroscopic Guide to 5-Amino-2-bromoisonicotinic Acid: An In-Depth Technical Overview for Researchers

Introduction: The Structural Significance of 5-Amino-2-bromoisonicotinic Acid

This compound, a substituted pyridine derivative, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic and structural features—a bromine atom, an amino group, and a carboxylic acid arranged on a pyridine ring—offer multiple points for synthetic modification, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[1] The precise characterization of this molecule is paramount for ensuring the integrity of downstream applications. This guide provides an in-depth analysis of the expected spectral data for this compound (CAS: 1242336-80-6), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] We will delve into the causality behind the expected spectral features, offering field-proven insights into data interpretation for researchers, scientists, and drug development professionals.

The molecular structure, with its distinct functional groups, dictates a predictable yet nuanced spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and predicting chemical reactivity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the two aromatic protons and exchangeable protons from the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.0 - 8.2 | Singlet (s) | N/A |

| H-6 | ~7.0 - 7.2 | Singlet (s) | N/A |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | N/A |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | N/A |

Expert Interpretation:

-

Aromatic Protons (H-3 and H-6): The pyridine ring protons are expected to appear as two distinct singlets. The H-3 proton, situated between the electron-withdrawing carboxylic acid and the nitrogen atom, will be deshielded and thus appear further downfield. The H-6 proton, adjacent to the electron-donating amino group, will be more shielded and appear at a lower chemical shift. The lack of adjacent protons for splitting results in singlet multiplicities for both.

-

Exchangeable Protons (-NH₂ and -COOH): The protons on the amino and carboxylic acid groups are acidic and readily exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆). This rapid exchange typically results in broad singlet signals that do not show coupling to other protons.[2] Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The carboxylic acid proton is highly deshielded and is expected to appear far downfield.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| C-5 (C-NH₂) | ~150 - 155 |

| C-3 | ~140 - 145 |

| C-6 | ~115 - 120 |

| C-2 (C-Br) | ~110 - 115 |

| C-4 (C-COOH) | ~145 - 150 |

Expert Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 175 ppm.[3]

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are dictated by the attached substituents. The carbon bearing the amino group (C-5) is expected to be significantly deshielded. Conversely, the carbon attached to the bromine (C-2) will also be influenced by the halogen's electronegativity. The remaining aromatic carbons will have shifts determined by their position relative to the nitrogen and the various functional groups.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to slow the exchange of -OH and -NH protons, sometimes allowing for their observation.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve an adequate signal-to-noise ratio.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, amino group, and the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |

| C=C & C=N Stretch (Aromatic Ring) | 1550-1620 | Medium to Strong |

| N-H Bend (Primary Amine) | 1590-1650 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-650 | Medium to Strong |

Expert Interpretation:

-

O-H Stretch: The most prominent feature will likely be the very broad absorption from the carboxylic acid O-H stretch, centered around 3000 cm⁻¹.[4][5] This broadness is a result of extensive hydrogen bonding.

-

N-H Stretch: The primary amine will typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[6]

-

C=O Stretch: A strong, sharp peak between 1680-1720 cm⁻¹ is the hallmark of the carboxylic acid carbonyl group. Its exact position can be influenced by hydrogen bonding.

-

Aromatic Region: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1620 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks, including C-N and C-Br stretches, which are useful for confirming the overall identity of the molecule by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

-

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₆H₅BrN₂O₂), the expected molecular weight is approximately 217.02 g/mol .[1]

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 216/218 | Molecular ion peak (doublet due to Br isotopes) |

| [M-OH]⁺ | 199/201 | Loss of hydroxyl radical from the carboxylic acid |

| [M-COOH]⁺ | 171/173 | Loss of the carboxyl group (decarboxylation) |

| [M-Br]⁺ | 137 | Loss of the bromine atom |

Expert Interpretation:

-

Molecular Ion Peak ([M]⁺): A key feature will be the presence of a doublet for the molecular ion peak, with signals at m/z 216 and 218 (for the monoisotopic masses). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) being roughly 1:1.[7] The presence of this M/M+2 pattern is a strong indicator of a bromine-containing compound. The odd nominal molecular weight is also consistent with the presence of two nitrogen atoms (the Nitrogen Rule).[7]

-

Fragmentation Pathways:

-

Loss of -OH (m/z 199/201): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

-

Decarboxylation (m/z 171/173): The loss of the entire carboxyl group as CO₂H (45 Da) is a very common and often prominent fragmentation pathway for aromatic carboxylic acids.

-

Loss of Bromine (m/z 137): Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment at m/z 137.

-

Logical Flow for Mass Spectrometry Analysis

Caption: Logical workflow for mass spectrometry from sample introduction to structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard immediately prior to analysis.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 216 or 218) and fragmenting it to confirm the proposed fragmentation pathways.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, guided by the principles of NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. While experimentally obtained spectra are the gold standard, this guide establishes a set of well-grounded predictions based on fundamental chemical principles and data from analogous structures. By understanding the causality behind the expected spectral data, researchers can confidently verify the identity and purity of this critical chemical intermediate, ensuring the success and reproducibility of their scientific endeavors.

References

-

Spectroscopic and Quantum Chemical Analysis of Isonicotinic Acid Methyl Ester. (2015). PubMed. [Link]

-

Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. (2014). PubMed. [Link]

-

5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. PubChem. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025). ResearchGate. [Link]

-

1H NMR Spectroscopy. University of Regensburg. [Link]

-

Spectroscopic and Luminescence Properties of an Isonicotinic Acid. (2005). TÜBİTAK Academic Journals. [Link]

-

Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Indian Academy of Sciences. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Irvine. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. ChemRxiv. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]

-

1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

This compound. Xidi Reagent. [Link]

-

2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. PubChem. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis and characterization of some essential amino acid metal complexes having biological activity. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromoisonicotinic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for obtaining this molecule. It delves into the chemical principles underpinning the synthetic routes, offers detailed experimental protocols, and discusses the critical parameters that influence the reaction outcomes. The document is structured to provide both a theoretical understanding and a practical framework for the synthesis of this compound in a laboratory setting.

Introduction: The Significance of this compound

Substituted pyridine carboxylic acids are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents. This compound, with its distinct pattern of amino, bromo, and carboxylic acid functionalities, offers multiple points for diversification, making it a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of these groups allows for selective chemical transformations, such as nucleophilic aromatic substitution, Suzuki coupling, and amide bond formation, enabling the exploration of a broad chemical space in the development of new drug candidates.

Strategic Approaches to the Synthesis of the Target Molecule

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and safety considerations. Two primary retrosynthetic disconnections are considered the most plausible:

-

Route A: Carboxylation of a Pre-functionalized Pyridine Ring. This approach begins with a readily available substituted pyridine, such as 2-amino-5-bromopyridine, and introduces the carboxylic acid group at the C-4 position.

-

Route B: Functional Group Interconversion on a Pre-existing Isonicotinic Acid Scaffold. This strategy involves the selective introduction of the amino and bromo groups onto an isonicotinic acid derivative.

This guide will primarily focus on Route A , which is generally more convergent and relies on more established chemical transformations for this class of compounds.

Recommended Synthetic Pathway: Carboxylation of 2-Amino-5-bromopyridine

The most logical and experimentally supported pathway to this compound commences with the commercially available 2-aminopyridine. The synthesis can be broken down into two key stages: the regioselective bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by the introduction of a carboxylic acid group at the 4-position.

Diagram of the Synthetic Workflow

5-Amino-2-bromoisonicotinic Acid: Acknowledging the Frontier of Research

An Important Note to the Research Community:

As of early 2026, a comprehensive review of publicly accessible scientific literature and data repositories reveals a notable absence of detailed information regarding the specific mechanism of action for 5-Amino-2-bromoisonicotinic acid. This compound is consistently cataloged as a chemical intermediate, primarily utilized in the synthesis of more complex molecules for various research and development applications.

While the core directive of this guide was to provide an in-depth technical exploration of its mechanism of action, the current landscape of scientific knowledge does not support such an analysis. The biological targets, associated signaling pathways, and the broader physiological effects of this compound remain undefined in published research.

This reality underscores a critical aspect of scientific discovery: the vast frontier of uncharacterized chemical entities. While derivatives of similar structures, such as substituted nicotinic acids, have shown promise in diverse therapeutic areas—including as potential enzyme inhibitors—no such data is currently available for this compound itself.

Our Commitment to Scientific Integrity:

In adherence to the principles of scientific integrity and trustworthiness, we cannot speculate on a hypothetical mechanism of action. To do so would be a disservice to the research community and could misdirect valuable scientific inquiry.

Therefore, this document will pivot to what is concretely known about this compound and provide a framework for how its mechanism of action could be investigated. This guide will serve not as a summary of existing knowledge, but as a call to action and a methodological resource for researchers poised to explore this uncharted territory.

Part 1: Characterization and Known Properties

This compound is a substituted pyridine carboxylic acid. Its structure presents several key features that would be central to any investigation into its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1242336-80-6 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Synonyms | 5-Amino-2-bromopyridine-4-carboxylic acid | [1][2] |

The presence of a carboxylic acid, an amino group, and a bromine atom on the isonicotinic acid scaffold suggests potential for various chemical interactions within a biological system. These functional groups can participate in hydrogen bonding, ionic interactions, and halogen bonding, all of which are critical for ligand-receptor binding.

Part 2: A Proposed Roadmap for Mechanistic Investigation

For researchers interested in elucidating the mechanism of action of this compound, a structured, multi-faceted approach is recommended. The following outlines a potential experimental workflow, grounded in established pharmacological principles.

Initial High-Throughput Screening (HTS)

The first step in characterizing a novel compound is to assess its broad biological activity. A series of high-throughput screens against diverse panels of targets can provide initial "hits" and guide further investigation.

Experimental Protocol: General High-Throughput Screening

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Plate Preparation: Prepare multi-well plates containing a diverse panel of assays. This should include:

-

Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

Enzyme Inhibition Assays: A wide range of kinases, proteases, phosphatases, and other enzymes relevant to disease.

-

Cell-Based Assays: Phenotypic screens using various cell lines to assess cytotoxicity, proliferation, apoptosis, and other cellular responses.

-

-

Compound Dispensing: Utilize automated liquid handlers to dispense a range of concentrations of the test compound into the assay plates.

-

Incubation: Incubate the plates for a predetermined period under controlled conditions.

-

Signal Detection: Measure the assay-specific signal (e.g., fluorescence, luminescence, radioactivity) using a plate reader.

-

Data Analysis: Analyze the data to identify any significant and reproducible "hits" where the compound elicits a response.

Diagram: High-Throughput Screening Workflow

Caption: A generalized workflow for initial high-throughput screening.

Target Identification and Validation

Once initial hits are identified, the next crucial phase is to confirm these potential targets and validate the interaction.

Experimental Protocol: Target Validation using Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

-

Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to various binding models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Caption: An experimental approach to investigate downstream signaling effects.

Conclusion: A Call for Investigation

The journey to understand the mechanism of action of this compound is just beginning. This guide has aimed to transparently address the current knowledge gap and, more importantly, to provide a scientifically rigorous framework for future research. The protocols and workflows described herein represent standard, yet powerful, methodologies in drug discovery and chemical biology.

It is our hope that this document will inspire and equip researchers to take on the challenge of characterizing this and other novel chemical entities. The elucidation of its mechanism of action will not only contribute to the fundamental understanding of pharmacology but may also uncover new therapeutic possibilities. The scientific community awaits the first chapter of this story to be written.

References

As this guide addresses a topic with no established mechanism of action in the public domain, a traditional reference list of primary research articles on its biological activity cannot be compiled. The references provided below are to commercial suppliers who characterize the compound for research use.

Sources

Navigating Uncharted Territory: The Potential Biological Activity of 5-Amino-2-bromoisonicotinic Acid Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The isonicotinic acid framework, a pyridine derivative, is a recognized pharmacophore present in numerous biologically active compounds. The strategic functionalization of this core with an amino group and a bromine atom at the 5- and 2-positions, respectively, yields 5-Amino-2-bromoisonicotinic acid—a molecule poised for derivatization to unlock a diverse range of therapeutic applications. While dedicated research on the biological activities of this compound derivatives is not extensively documented in publicly available literature, this guide will extrapolate from the known activities of related chemical structures to provide a forward-looking perspective on their potential. We will delve into promising therapeutic areas, propose synthetic strategies, and outline robust methodologies for biological evaluation, thereby creating a roadmap for pioneering research in this untapped chemical space.

The this compound Scaffold: A Molecule of Latent Potential

The this compound core presents a unique combination of functional groups that offer multiple avenues for chemical modification and biological interaction. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The amino group can be acylated, alkylated, or serve as a building block for heterocyclic ring formation. The bromine atom, a versatile halogen, can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. This chemical tractability makes the scaffold an attractive starting point for the generation of diverse chemical libraries.

Anticipated Biological Activities: Extrapolating from Analogous Structures

Based on the biological profiles of structurally related compounds, derivatives of this compound are anticipated to exhibit a spectrum of activities, primarily in the realms of oncology and infectious diseases.

Anticancer Potential

The pyridine ring is a common feature in many anticancer agents. The incorporation of amino and halo substituents can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The this compound scaffold could serve as a basis for the design of novel kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The bromine atom can be strategically positioned to interact with specific residues in the kinase active site, enhancing binding affinity and selectivity.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a protein kinase, thereby blocking a downstream signaling cascade involved in cancer cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Numerous pyridine and aminopyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The introduction of diverse substituents on the this compound scaffold could lead to compounds with significant cytotoxic activity against cancer cells.

Antimicrobial Activity

The isonicotinic acid moiety is famously present in isoniazid, a frontline antitubercular drug. This precedent suggests that derivatives of this compound could possess antimicrobial properties.

The development of new antibacterial agents is a critical global health priority. The pyridine ring is found in several antibacterial compounds. By modifying the this compound core, it may be possible to develop derivatives that inhibit essential bacterial enzymes or disrupt the bacterial cell wall, leading to bactericidal or bacteriostatic effects.

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The exploration of novel antifungal agents is crucial. The structural features of the this compound scaffold could be exploited to design compounds that interfere with fungal-specific metabolic pathways or cell membrane integrity.

Proposed Synthetic and Experimental Workflows

To systematically explore the biological potential of this compound derivatives, a structured approach encompassing synthesis, biological screening, and structure-activity relationship (SAR) studies is essential.

Synthetic Strategy

A generalized synthetic workflow for generating a library of this compound derivatives is outlined below.

General Synthetic Workflow

Caption: Synthetic workflow for derivative library generation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents and toxic materials.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

The microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

-

Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the synthesized derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound scaffold and subsequent biological testing will be crucial for establishing a clear structure-activity relationship.

Key SAR Questions to Address:

-

Role of the Amide/Ester Linker: How does the nature of the R group in the amide or ester functionality influence activity?

-

Impact of the 5-Amino Group: Is the free amino group essential for activity, or can it be acylated or incorporated into a heterocyclic system?

-

Significance of the 2-Bromo Substituent: How does replacing the bromine with different aryl or alkyl groups via cross-coupling affect potency and selectivity?

The data generated from these studies will guide the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While the biological landscape of this compound derivatives remains largely unexplored, the foundational principles of medicinal chemistry and the known activities of related heterocyclic compounds provide a compelling rationale for their investigation. This guide serves as a foundational document, offering a strategic framework for the synthesis, biological evaluation, and optimization of this promising class of molecules. The insights gained from such research have the potential to contribute significantly to the development of novel therapeutics for cancer and infectious diseases, underscoring the importance of venturing into uncharted chemical territories.

References

As this is a forward-looking guide based on extrapolated data, a traditional reference list of specific studies on this compound derivatives is not applicable. The principles and methodologies described are based on established practices in medicinal chemistry and drug discovery.

An In-Depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-bromoisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural arrangement, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, provides multiple reactive sites for chemical modification. This versatility has made it a sought-after intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this compound, offering insights for researchers engaged in drug discovery and development.

Introduction: The Significance of Pyridine Carboxylic Acids in Medicinal Chemistry

Pyridine carboxylic acids and their derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, influencing factors such as solubility, basicity, and the ability to form hydrogen bonds with biological targets. This has led to their widespread use in the development of therapeutics for a range of diseases, including cancer, tuberculosis, and cardiovascular disorders.

This compound (IUPAC Name: 5-amino-2-bromopyridine-4-carboxylic acid) is a member of this important class of compounds. Its strategic placement of functional groups allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse molecular libraries for drug screening.

Discovery and Historical Context

While a singular, seminal "discovery" paper in a traditional academic journal for this compound is not readily apparent in the public domain, its emergence is closely tied to the advancement of synthetic methodologies for creating complex substituted pyridines for pharmaceutical research. The earliest detailed public record of a scalable synthesis appears in patent literature, highlighting its role as a key intermediate in the development of novel therapeutic agents.